molecular formula C7H5Br3N2S B1608342 2,4,6-Tribromophenylthiourea CAS No. 5337-47-3

2,4,6-Tribromophenylthiourea

Cat. No.: B1608342
CAS No.: 5337-47-3
M. Wt: 388.91 g/mol
InChI Key: ACUIIYNEUHWWGT-UHFFFAOYSA-N
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Description

2,4,6-Tribromophenylthiourea is an organic compound that belongs to the class of thioureas. It is characterized by the presence of a thiourea group attached to a 2,4,6-tribromophenyl ring. This compound is known for its significant biological activities, including antifungal, antibacterial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Tribromophenylthiourea can be synthesized through the reaction of 2,4,6-tribromoaniline with thiocyanate in the presence of a suitable catalyst. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of N-(2,4,6-tribromophenyl)thiourea involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tribromophenylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Tribromophenylthiourea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and coordination chemistry.

    Biology: Investigated for its antifungal, antibacterial, and antiviral properties.

    Medicine: Explored for its potential anticancer activities.

    Industry: Utilized in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of N-(2,4,6-tribromophenyl)thiourea involves its interaction with various molecular targets. It can inhibit the activity of enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The compound’s ability to form hydrogen bonds and interact with nucleophilic centers plays a crucial role in its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzoyl-N’-tribromophenyl thiourea
  • 4-Nitrobenzoyl-N’-tribromophenyl thiourea

Uniqueness

2,4,6-Tribromophenylthiourea is unique due to its high bromine content, which enhances its biological activity and chemical reactivity. Compared to similar compounds, it exhibits stronger antifungal and antibacterial properties .

Properties

IUPAC Name

(2,4,6-tribromophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br3N2S/c8-3-1-4(9)6(5(10)2-3)12-7(11)13/h1-2H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUIIYNEUHWWGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)NC(=S)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393815
Record name N-(2,4,6-Tribromophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5337-47-3
Record name NSC792
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=792
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,4,6-Tribromophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4,6-TRIBROMOPHENYL)-2-THIOUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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